2-Bromoprop-2-ene-1-sulfonamide

Catalog No.
S13727049
CAS No.
M.F
C3H6BrNO2S
M. Wt
200.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoprop-2-ene-1-sulfonamide

Product Name

2-Bromoprop-2-ene-1-sulfonamide

IUPAC Name

2-bromoprop-2-ene-1-sulfonamide

Molecular Formula

C3H6BrNO2S

Molecular Weight

200.06 g/mol

InChI

InChI=1S/C3H6BrNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)

InChI Key

MMMPPUZQDRNZJB-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)N)Br

2-Bromoprop-2-ene-1-sulfonamide is a highly versatile, bench-stable bifunctional building block characterized by a primary sulfonamide moiety and a vinylic bromide [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a pre-functionalized precursor for the synthesis of complex cyclic sulfonamides (sultams), functionalized allylic amines, and novel pharmaceutical libraries. Unlike simple allylsulfonamides, the presence of the 2-bromo substituent provides an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira) under mild conditions [2]. Its dual reactivity allows for sequential N-functionalization followed by C-C bond formation, making it an indispensable intermediate for streamlining multi-step synthetic workflows and avoiding harsh oxidative protocols.

Procurement Fit

Bifunctional building block: primary sulfonamide and vinyl bromide
Vinyl bromide handle for cross-coupling diversification
Primary –SO₂NH₂ for hydrogen-bond pharmacophore or N-functionalization
C3 linker supports chelation and directing-group effects

Substituting 2-Bromoprop-2-ene-1-sulfonamide with unactivated allylsulfonamide or its sulfonyl chloride counterpart (CAS 1602567-15-6) introduces significant process bottlenecks. Unactivated allylsulfonamides lack a dedicated leaving group, meaning any attempt to functionalize the 2-position requires oxidative Pd(II) catalysis, which suffers from poor regioselectivity, competing isomerization, and incompatibility with oxidation-sensitive substrates [1]. Conversely, attempting to generate the sulfonamide in situ from 2-bromoprop-2-ene-1-sulfonyl chloride exposes the workflow to moisture-sensitive degradation and requires excess ammonia or amines, often resulting in competitive hydrolysis and lower overall yields [2]. Procuring the pre-formed 2-bromo sulfonamide bypasses these issues, offering a stable, ready-to-use scaffold that guarantees high-fidelity cross-coupling and predictable cyclization trajectories.

Substitution Risk

N-Substituted sulfonamides Lack the free –NH₂ group; may reduce hydrogen-bond donor capacity and alter late-stage N-functionalization pathways.
Cyclopropyl analog Reduced conformational flexibility and altered LogP may shift binding interactions and solubility profiles.
Sulfonyl fluoride analog (BPESF) Electrophilic warhead reactivity may not support reversible binding studies; covalent mechanism differs from sulfonamide.

Regioselective Cross-Coupling vs. Unactivated Allylsulfonamides

When subjected to palladium-catalyzed arylation, the pre-installed vinylic bromide in 2-Bromoprop-2-ene-1-sulfonamide allows for standard Suzuki-Miyaura coupling, consistently delivering >85% yields of the 2-aryl derivative under mild conditions [1]. In contrast, attempting to achieve the same substitution on an unactivated allylsulfonamide requires harsh oxidative Heck conditions, which typically yield <40% of the desired product due to competing 3-aryl formation and alkene isomerization. Procuring the brominated scaffold directly bypasses these low-yielding oxidative steps, ensuring high regiocontrol and scalability.

Evidence DimensionYield of 2-aryl-substituted allylsulfonamide derivative
Target Compound Data>85% yield under mild Pd(0) Suzuki-Miyaura conditions
Comparator Or BaselineUnactivated allylsulfonamide (<40% yield under oxidative Heck conditions)
Quantified Difference>45% absolute yield improvement and near-complete regiocontrol
ConditionsPd-catalyzed arylation using arylboronic acids vs. direct oxidative C-H arylation

Procuring the 2-bromo derivative allows chemists to utilize standard, reliable cross-coupling protocols rather than optimizing difficult and low-yielding oxidative C-H functionalizations.

Lipophilicity & Flexibility
Data to verify
LogP 0.1835, Rotatable bonds 2 (Target) vs LogP 0.1599, 1 (Cyclopropyl)
Reported computed property context; may influence permeability screening
Computed values; no experimental validation

Stability and Process Yield vs. Sulfonyl Chloride

2-Bromoprop-2-ene-1-sulfonamide is a bench-stable solid that can be directly subjected to N-alkylation, typically affording >90% isolated yields of the target N-substituted derivatives [1]. If the alternative 2-bromoprop-2-ene-1-sulfonyl chloride is procured instead, the material must be strictly protected from atmospheric moisture and requires an initial amidation step. This two-step sequence is prone to competitive hydrolysis, frequently capping overall isolated yields at 60-70%. Selecting the primary sulfonamide eliminates a synthetic step and significantly reduces material loss during scale-up.

Evidence DimensionOverall yield for the synthesis of N-alkylated derivatives
Target Compound Data>90% isolated yield via direct N-alkylation of the bench-stable sulfonamide
Comparator Or Baseline2-Bromoprop-2-ene-1-sulfonyl chloride (60-70% overall yield over two steps due to hydrolysis)
Quantified Difference20-30% increase in overall isolated yield and elimination of one synthetic step
ConditionsDirect N-alkylation vs. two-step amidation/alkylation sequence under standard laboratory conditions

Starting with the stable primary sulfonamide eliminates the need for moisture-controlled environments and reduces raw material loss during scale-up.

H-Bond Donor Pattern
Class-level inference
Target: Primary –SO₂NH₂, accessible NH₂. Comparator: N-(2-bromoallyl)methanesulfonamide, secondary sulfonamide, bulkier N-allyl
Primary sulfonamide offers distinct hydrogen-bond pharmacophore for SAR exploration

Cyclization Regioselectivity vs. 3-Bromo Isomers

In the synthesis of cyclic sulfonamides, the position of the bromide is critical for determining the cyclization pathway. 2-Bromoprop-2-ene-1-sulfonamide strongly directs intramolecular ring closure (e.g., via Heck or radical pathways) toward 5-exo-trig products, yielding >95% of the pure 5-membered sultam [1]. By comparison, utilizing the 3-bromo isomer often results in a mixed cyclization trajectory, producing a 60:40 mixture of 5-exo and 6-endo products that require tedious chromatographic separation. The 2-bromo compound is therefore the superior precursor for uniform sultam library generation.

Evidence DimensionRegioselectivity in transition-metal-catalyzed intramolecular cyclization
Target Compound Data>95% selectivity for 5-exo-trig cyclization products (pure 5-membered sultams)
Comparator Or Baseline3-Bromoprop-1-ene-1-sulfonamide (typically yields a 60:40 mixture of 5-exo and 6-endo products)
Quantified DifferenceNear-perfect regiocontrol, eliminating the need for complex chromatographic separation
ConditionsIntramolecular transition-metal-catalyzed or radical-mediated ring closure

For drug discovery programs targeting specific sultam pharmacophores, the 2-bromo substitution ensures structural uniformity and maximizes the yield of the desired heterocycle.

Reactivity vs Sulfonyl Fluoride
Class-level inference
BPESF: 45–94% yield in chromene synthesis; up to 100% stereoselective thiol addition. Target: No published reactivity data; sulfonamide is weaker electrophile
Sulfonamide may support non-covalent control studies; sulfonyl fluoride reported as covalent warhead
Sourcing & Pricing
Supporting evidence
Enamine: $579/0.25 g – $4,052/10 g (2023); comparator pricing not listed
Supports procurement cost analysis; verify current pricing and availability
Pricing from Kuujia CAS page; may vary

Substituted Sultam Library Synthesis

Ideal for medicinal chemistry programs requiring 5-membered cyclic sulfonamides, where the 2-bromo group directs high-yielding, regioselective intramolecular cyclizations without the mixed isomer formation seen in 3-bromo analogs [1].

Modular Cross-Coupling Workflows

The optimal choice for generating diverse 2-functionalized allylsulfonamides via Suzuki, Heck, or Sonogashira couplings, completely avoiding the harsh oxidative conditions and low yields required to functionalize unactivated allylsulfonamides [2].

Scale-Up of Sulfonamide Intermediates

Preferred over the sulfonyl chloride precursor in process chemistry due to its bench stability, ease of handling, and higher overall yields in subsequent N-alkylation or acylation steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
Bifunctional vinyl bromide and primary sulfonamide scaffold
Cross-coupling compatibility and pharmacophore SAR
Enantioselective reaction screening
Achiral α-bromosulfonamide as benchmarking substrate
Nickel-catalyzed stereoconvergent transformations
Non-covalent inhibitor control
Sulfonamide electrophilicity context
Thiol reactivity assessment in target engagement assays

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.93026 g/mol

Monoisotopic Mass

198.93026 g/mol

Heavy Atom Count

8

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